1-Fluoro-3-isopropyl-2-nitrobenzene
Description
1-Fluoro-3-isopropyl-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a fluorine atom at position 1, an isopropyl group at position 3, and a nitro group at position 2. This arrangement creates unique electronic and steric properties. The fluorine and nitro groups are electron-withdrawing, while the isopropyl substituent contributes steric bulk.
Properties
IUPAC Name |
1-fluoro-2-nitro-3-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUJTSRDXQAOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Fluoro-3-isopropyl-2-nitrobenzene typically involves multiple steps:
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the nitrofluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Fluoro-3-isopropyl-2-nitrobenzene undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include amines, substituted benzene derivatives, and carboxylic acids.
Scientific Research Applications
1-Fluoro-3-isopropyl-2-nitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Fluoro-3-isopropyl-2-nitrobenzene exerts its effects depends on the specific reaction or application:
Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Reduction: The reduction of the nitro group to an amine involves the transfer of electrons and protons, typically facilitated by a metal catalyst.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table highlights key differences between 1-fluoro-3-isopropyl-2-nitrobenzene and 1-fluoro-3-iodo-5-nitrobenzene (), a related nitrobenzene derivative:
Electronic Effects:
- In contrast, 1-fluoro-3-iodo-5-nitrobenzene has a nitro group at position 5 (meta to iodine), altering resonance stabilization patterns .
- Halogen Differences : Fluorine’s high electronegativity polarizes the ring more significantly than iodine, which has lower electronegativity but greater polarizability. This affects dipole moments and solubility.
Steric Effects:
- The isopropyl group in the target compound introduces steric hindrance, which may reduce reactivity in substitution reactions compared to the less bulky iodine substituent in 1-fluoro-3-iodo-5-nitrobenzene.
Excluded Compounds from
The compound described in (O-sec-butyl S-2-N-isopropyl-N-propylaminoethyl isopropylphosphonothiolate) is a phosphonothioic ester unrelated to nitrobenzene derivatives. Its structure, featuring phosphorus and sulfur atoms, places it in a distinct chemical class with differing reactivity and applications (e.g., organophosphate chemistry). Thus, it is excluded from this comparison.
Biological Activity
1-Fluoro-3-isopropyl-2-nitrobenzene is a compound of interest in medicinal chemistry and biological research due to its unique structural characteristics and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | Not specified |
| Molecular Formula | C10H12FNO2 |
| Molecular Weight | 197.21 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | FC(C(C)C)(C1=CC=C(C=C1)N+[O-]) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction in biological systems, which may lead to the formation of reactive intermediates capable of modifying cellular macromolecules.
Biological Activity Evaluation
Research has shown that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies indicate that nitro-substituted aromatic compounds often possess antimicrobial properties. The mechanism typically involves the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary data suggest that this compound may exhibit similar effects.
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial activity of various nitro compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed significant inhibition zones, suggesting effective antimicrobial properties .
- Anti-inflammatory Research : In a recent investigation, the anti-inflammatory potential of nitro-substituted benzene derivatives was evaluated using in vitro assays measuring COX enzyme activity. Compounds demonstrated varying degrees of inhibition, with some exhibiting IC50 values comparable to established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key aspects include:
- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular permeability.
- Isopropyl Group : This bulky substituent may influence the compound's interaction with biological targets, affecting its binding affinity and specificity.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for investigation include:
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Exploring the detailed biochemical pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
